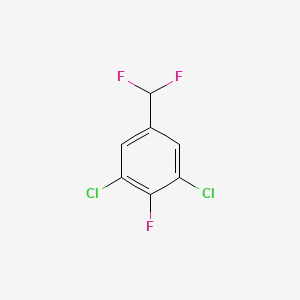

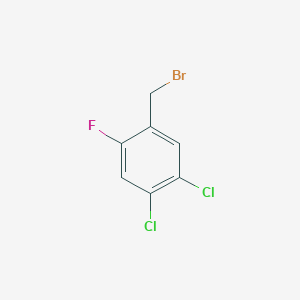

![molecular formula C11H11FN2 B1446414 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline CAS No. 1376222-40-0](/img/structure/B1446414.png)

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline

描述

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline is a nitrogen-containing heterocyclic compound . It has a molecular weight of 190.22 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline is represented by the InChI code: 1S/C11H11FN2/c12-9-3-1-4-10-8(9)7-13-11-5-2-6-14(10)11/h1,3-5,13H,2,6-7H2 .Physical And Chemical Properties Analysis

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline is a powder at room temperature . It has a molecular weight of 190.22 .科研应用

Optoelectronic Material Development

Extensive research has been conducted on quinazoline derivatives for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline and pyrimidine fragments, when incorporated into π-extended conjugated systems, have shown great value in creating novel optoelectronic materials. Derivatives of quinazoline, such as polyhalogen derivatives, have been used as major starting materials for the synthesis of polysubstituted fluorescent quinazolines. Their electroluminescent properties, especially when aryl(hetaryl)substituted with π-extended conjugated systems, are significant. Incorporating fragments like benzimidazole, carbazole, triphenylene, or triphenylamine into the quinazoline scaffold has led to materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Moreover, quinazoline derivatives have been explored as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline or pyrimidine derivatives have been identified as high-efficiency phosphorescent materials for OLEDs. Pyrimidine push-pull systems are also considered important as potential photosensitizers for dye-sensitized solar cells, highlighting the diverse applications of quinazoline derivatives in optoelectronic material development (Lipunova et al., 2018).

Medicinal Chemistry and Drug Development

Quinazoline derivatives are known for their broad spectrum of biological activities and are an important class of compounds in medicinal chemistry. Their structure allows for significant biological activity, making them a key focus in the development of new medicinal agents. These compounds have been synthesized to exhibit antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The exploration of quinazoline derivatives in medicinal chemistry continues to evolve, with newer and more complex variants being discovered. This ongoing research underlines the potential of quinazoline derivatives in developing new therapeutic agents, addressing challenges such as antibiotic resistance (Tiwary et al., 2016).

Quinazoline derivatives have also been highlighted for their anticancer properties. The structural diversity of these compounds opens new fields in the search for active molecules, particularly in the context of cancer treatment. The synthesis and biological evaluation of polycyclic quinazolinones containing fused aromatic or heteroaromatic rings have revealed a vast potential for these compounds in medicinal chemistry. The introduction of quinazoline and pyrimidine fragments into drugs aims to enhance their pharmacological profile, further solidifying the role of quinazoline derivatives in drug development and therapeutic applications (Demeunynck & Baussanne, 2013).

未来方向

Pyrrolopyrazine derivatives, including 6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline, have shown a wide range of biological activities . This makes them attractive scaffolds for drug discovery research . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases .

性质

IUPAC Name |

6-fluoro-1,2,3,5-tetrahydropyrrolo[1,2-a]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-9-3-1-4-10-8(9)7-13-11-5-2-6-14(10)11/h1,3-4H,2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLRITBJJQAEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NCC3=C(N2C1)C=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)

![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)

![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)

![tert-Butyl 9-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1446352.png)